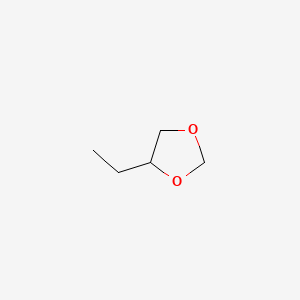

4-Ethyl-1,3-dioxolane

Description

Historical Overview and Development of 1,3-Dioxolane (B20135) Chemistry

The study of 1,3-dioxolanes is an integral part of the broader field of acetal (B89532) chemistry, which dates back to the early 20th century. numberanalytics.com Initially, the primary role of 1,3-dioxolanes in organic synthesis was as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. researchgate.net This protective function is crucial in multi-step syntheses, allowing chemists to selectively mask reactive functional groups while modifying other parts of a molecule. fiveable.me The formation of the cyclic acetal is a reversible reaction, typically catalyzed by acid, which makes the protection and subsequent deprotection steps efficient. fiveable.meorganic-chemistry.org

Over the years, the scope of 1,3-dioxolane chemistry has expanded significantly. Researchers discovered that these compounds are not merely passive protecting groups but can actively participate in and influence the stereochemical outcome of reactions. numberanalytics.com This realization opened up new avenues for their use in complex molecule synthesis. nih.gov The development of new synthetic methodologies, including the use of various catalysts and reaction conditions, has further broadened the applications of 1,3-dioxolanes. nih.gov

Importance of Cyclic Acetals in Modern Organic Synthesis and Materials Science

Cyclic acetals, including 1,3-dioxolanes, are indispensable tools in modern organic synthesis. ijsdr.org Their stability under neutral and basic conditions, coupled with their ease of cleavage under acidic conditions, makes them highly effective protecting groups. fiveable.me Beyond protection, they are pivotal in controlling stereochemistry, particularly in the synthesis of complex carbohydrates and natural products. numberanalytics.comnumberanalytics.com The rigid ring structure of cyclic acetals can direct the approach of reagents, leading to highly stereoselective transformations. numberanalytics.commdpi.com

In the realm of materials science, cyclic acetals are gaining prominence as versatile building blocks for advanced materials. nih.gov Their ability to undergo ring-opening polymerization allows for the synthesis of polyacetals, a class of polymers with tunable properties. researchgate.netescholarship.org These polymers are finding applications in biomedical fields as they can be designed to be biocompatible and biodegradable. nih.govresearchgate.net For instance, biomaterials based on cyclic acetals have been developed for tissue engineering scaffolds and drug delivery systems, where the release of acidic degradation products is minimized compared to traditional polyester-based materials. nih.govresearchgate.net Furthermore, the reversible nature of acetal formation is being explored in the creation of responsive or "smart" materials that can change their properties in response to environmental stimuli like pH changes. numberanalytics.com

Structural Features and Stereochemical Considerations of 4-Ethyl-1,3-dioxolane Isomers

The molecular formula for this compound is C₅H₁₀O₂. ontosight.ainih.gov The structure consists of a five-membered dioxolane ring with an ethyl substituent at the fourth carbon atom. The presence of a chiral center at the 4-position means that this compound can exist as a pair of enantiomers: (R)-4-ethyl-1,3-dioxolane and (S)-4-ethyl-1,3-dioxolane.

The stereochemistry of substituted 1,3-dioxolanes is a critical aspect that influences their chemical and biological properties. The conformation of the dioxolane ring is typically a non-planar "envelope" or "twist" form. The substituents on the ring can adopt pseudo-axial or pseudo-equatorial positions, which can affect the stability and reactivity of the molecule. In the case of 4-substituted 1,3-dioxolanes, the stereochemistry at the 4-position can direct the stereochemical outcome of subsequent reactions. mdpi.com For instance, the diastereoselectivity of reactions involving the formation of a cationic intermediate at the 2-position can be controlled by the existing stereocenter at the 4-position. mdpi.com The study of the stereoisomers of related 2,4-disubstituted-1,3-dioxolanes has shown that the cis and trans isomers can exhibit different biological activities, highlighting the importance of stereochemical control in their synthesis. cdnsciencepub.com

Current Research Trends and Challenges in Dioxolane Chemistry

Current research in dioxolane chemistry is multifaceted, with significant efforts directed towards the development of green and sustainable synthetic methods. ijsdr.org This includes the use of environmentally benign catalysts and solvents to minimize waste and improve reaction efficiency. ijsdr.orgrsc.org There is a growing interest in using 1,3-dioxolanes and their derivatives as bio-based solvents and building blocks for renewable polymers. rsc.orgrwth-aachen.de

A major trend is the expansion of their role beyond protecting groups into active participants in asymmetric synthesis and organocatalysis. numberanalytics.comnih.gov Researchers are exploring new transformations where the dioxolane moiety acts as a chiral auxiliary or a directing group to achieve high levels of stereocontrol. numberanalytics.comacs.org

In materials science, a significant challenge is the development of polymers with enhanced mechanical and thermal properties. Research into ultra-high-molecular-weight poly(1,3-dioxolane) aims to create chemically recyclable thermoplastics with properties comparable to conventional plastics like polyethylene. escholarship.org Another area of active investigation is the use of cyclic acetals in the formulation of advanced drug delivery systems and responsive biomaterials for tissue engineering. nih.govresearchgate.net

Despite the progress, challenges remain. The synthesis of specific stereoisomers of substituted dioxolanes with high purity can be complex and require sophisticated catalytic systems. nih.govcdnsciencepub.com Furthermore, a deeper understanding of the structure-property relationships in dioxolane-based polymers is needed to design materials with tailored functionalities for specific applications. escholarship.org

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ ontosight.ainih.gov |

| Molecular Weight | 102.13 g/mol ontosight.ai |

| Boiling Point | 133-135 °C ontosight.ai |

| Melting Point | -80 °C ontosight.ai |

| Density | 0.943 g/cm³ ontosight.ai |

| Appearance | Colorless liquid ontosight.ai |

Structure

2D Structure

Properties

CAS No. |

29921-38-8 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

4-ethyl-1,3-dioxolane |

InChI |

InChI=1S/C5H10O2/c1-2-5-3-6-4-7-5/h5H,2-4H2,1H3 |

InChI Key |

KWKXQCMPXDOLFS-UHFFFAOYSA-N |

SMILES |

CCC1COCO1 |

Canonical SMILES |

CCC1COCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 1,3 Dioxolane and Its Derivatives

Direct Synthesis Routes from Carbonyl Compounds and Diols

The most fundamental approach to synthesizing 4-ethyl-1,3-dioxolane involves the direct reaction of a carbonyl compound with a diol. imist.ma This reaction, known as acetalization, forms the core of many synthetic protocols for this class of compounds.

Acid-Catalyzed Condensation Reactions: Optimization of Catalytic Systems and Conditions

The condensation of an aldehyde or ketone with a diol to form a 1,3-dioxolane (B20135) is typically catalyzed by an acid. imist.maorganic-chemistry.org This reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of acid catalysts, both Brønsted and Lewis acids, are employed. Common homogeneous catalysts include p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄). organic-chemistry.org For instance, the reaction of a carbonyl compound with a 1,2-alkanediol in the presence of p-toluenesulfonic acid and triethyl orthoformate at room temperature for one hour has been reported. google.com The use of trace amounts of conventional acids, such as 0.1 mol% hydrochloric acid, has also been shown to effectively promote the ketalization of diols with acetone. acs.orgnih.gov

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired dioxolane. Optimization of these parameters is a key area of research to enhance the efficiency of the synthesis. For example, the use of different supported heterogeneous catalysts like clays, zeolites, and ion-exchange resins has been extensively evaluated. imist.ma

Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄) | Refluxing toluene (B28343) with Dean-Stark trap | Standard, effective water removal. organic-chemistry.org |

| Homogeneous Lewis Acids | Boron trifluoride etherate (BF₃–Et₂O) | Methanol, room temperature | High yields (e.g., 85%). |

| Heterogeneous Catalysts | Ion-exchange resins (e.g., Amberlyst-15), Zeolites, Clays | Varies (e.g., 60–80°C for Amberlyst-15) | Easy separation, reusability, reduced corrosion. imist.ma |

Green Chemistry Approaches: Solvent-Free and Heterogeneous Catalysis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for dioxolane synthesis. cem.com These approaches focus on minimizing or eliminating the use of hazardous solvents and employing recyclable catalysts.

Solvent-free, or neat, reaction conditions have proven effective, often accelerated by microwave irradiation. cem.comacs.org For example, the reaction of 2,2-dimethoxypropane (B42991) with 1,2-ethanediol (B42446) in the presence of montmorillonite (B579905) clay K10 under microwave irradiation provides the corresponding dioxolane in high yield. acs.org This method avoids the use of volatile organic solvents like benzene (B151609) or toluene. acs.org

Heterogeneous catalysts are central to green synthesis strategies for dioxolanes. imist.ma These solid catalysts, such as ion-exchange resins, zeolites, solid acids, and metal-organic frameworks (MOFs), offer several advantages over their homogeneous counterparts. imist.ma They can be easily separated from the reaction mixture by simple filtration, enabling their recovery and reuse, which simplifies the work-up procedure and reduces waste. imist.ma For instance, Amberlyst-15, a solid acid catalyst, has been used for the solvent-free acetalization of bio-derived aldehydes with 2,3-butanediol (B46004) at mild temperatures (< 40 °C), allowing for easy product isolation through phase separation. rsc.org A novel sustainable approach for the synthesis of 2-ethyl-1,3-dioxolane (B3050401) has been established through a tandem hydroformylation-acetalization reaction using a rhodium oxide nanoparticle supported on zirconium phosphate (B84403) as a heterogeneous catalyst. kaust.edu.sa

Transacetalization Reactions for Dioxolane Formation

Transacetalization provides an alternative and often milder route to this compound and its derivatives. This method involves the exchange of an acetal (B89532) or ketal group from a pre-formed molecule to a diol. acs.orgresearchgate.net

Exchange Reactions with Other Acetals or Ketals

In this approach, a readily available acetal, such as 2,2-dimethoxypropane, reacts with a diol like 1,2-butanediol (B146104) in the presence of an acid catalyst to yield the desired this compound and a volatile alcohol byproduct (e.g., methanol). acs.org The removal of the volatile alcohol drives the equilibrium towards the formation of the new dioxolane. This method can be more efficient than direct acetalization, especially when dealing with less reactive carbonyl compounds. researchgate.net Microwave irradiation has been shown to significantly accelerate these exchange reactions, often leading to higher yields in shorter reaction times without the need for a solvent. acs.org

For laboratory-scale synthesis, reacting pre-formed acetals like ethylene (B1197577) glycol diacetate or dimethyl acetal with 2-butanone (B6335102) under acidic conditions using a catalyst such as Amberlyst-15 at 60–80°C is a viable transacetalization strategy.

Asymmetric Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers or diastereomers of this compound is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals and natural products. imist.ma Asymmetric synthesis strategies aim to control the stereochemistry at the C4 position of the dioxolane ring.

One approach involves the use of chiral starting materials. For instance, employing an enantiomerically pure diol, such as (R)- or (S)-1,2-butanediol, in the condensation reaction with an achiral aldehyde will yield the corresponding chiral this compound.

Another strategy is the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction of achiral precursors. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, organocatalytic formal [3+2] cycloadditions via hemiacetal intermediates have been developed for the asymmetric synthesis of 1,3-dioxolanes. dntb.gov.ua Furthermore, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a chiral hypervalent iodine reagent. mdpi.com

Recent advances have demonstrated the highly efficient iridium-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones to produce enantiopure β-hydroxy-1,3-dioxolanes with high yields and excellent enantioselectivity. acs.org By selecting the appropriate chiral ligand, both (R)- and (S)- enantiomers of the product can be accessed. acs.org These methods provide a direct route to chiral building blocks that incorporate the this compound scaffold.

Chiral Catalysts and Auxiliaries in Enantioselective Dioxolane Formation

The asymmetric synthesis of chiral 1,3-dioxolanes is a field of significant interest, employing chiral catalysts and auxiliaries to achieve high enantioselectivity.

One notable approach involves the use of chiral diol catalysts. For instance, TADDOLs (α,α,α′,α′-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol) have been utilized as organocatalysts in hetero-Diels-Alder reactions. researchgate.net These reactions, which can lead to the formation of chiral pyran derivatives, showcase the potential of chiral diols to induce enantioselectivity through hydrogen bonding. researchgate.net The effectiveness of such catalysts has been further improved by the introduction of axially chiral organocatalysts like BAMOL (1,1′-biaryl-2,2′-dimethanol), which has demonstrated the ability to produce products in high yields and with excellent enantiomeric excess. researchgate.net

Chiral phosphoric acids have also emerged as effective catalysts. For example, a SPINOL-derived phosphoric acid catalyst has been used in the synthesis of 1,2,3-trioxanes with high enantioselectivity. nih.gov This strategy has been extended to the synthesis of 1,3-dioxolanes, where chiral phosphoric acids can catalyze the reaction to afford products with modest enantioselectivity. nih.gov

Furthermore, metal-based chiral catalysts play a crucial role. Chiral silver complexes, generated in situ from AgF and a chiral 1,2-diol ligand, have been used to catalyze domino reactions for the synthesis of chiral pyrrolidines. chim.it Similarly, salen-aluminum catalysts, such as (R,R)-salenAlCl, are effective in the enantioselective ring-opening polymerization of dioxolane monomers, yielding isotactic poly(α-hydroxy acids) with high enantiomeric purity. smolecule.com The stereochemical outcome in these reactions is dictated by the geometry of the catalyst's chiral pocket. smolecule.com

A chemoenzymatic cascade approach has also been developed for the stereoselective synthesis of dioxolanes. d-nb.info This method begins with a two-step enzyme cascade to produce chiral diols from aliphatic aldehydes, followed by a ruthenium-catalyzed conversion to dioxolanes. d-nb.info For example, (4S,5S)-dipropyl-1,3-dioxolane has been synthesized with high stereoselectivity using this method. d-nb.info

| Catalyst/Auxiliary | Reaction Type | Product Type | Key Features |

| TADDOLs | Hetero-Diels-Alder | Chiral pyran derivatives | Organocatalyst, hydrogen bonding |

| BAMOL | Hetero-Diels-Alder | Chiral pyran derivatives | High yield and enantioselectivity |

| Chiral Phosphoric Acids | Acetalization/Michael Cascade | 1,3-Dioxolanes | Modest enantioselectivity |

| Chiral Silver Complexes | Domino Reaction | Chiral pyrrolidines | In situ generation of catalyst |

| (R,R)-salenAlCl | Ring-Opening Polymerization | Isotactic poly(α-hydroxy acids) | High enantiomeric purity |

| Ruthenium Molecular Catalyst | Chemoenzymatic Cascade | Chiral dioxolanes | High stereoselectivity |

Stereocontrol Strategies in Cyclic Acetal Synthesis

Achieving stereocontrol in the synthesis of cyclic acetals like this compound is paramount for obtaining desired isomers. Various strategies have been developed to influence the stereochemical outcome of these reactions.

One effective strategy involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether. mdpi.comresearchgate.net This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene with a hypervalent iodine reagent. mdpi.comresearchgate.net The subsequent stereoselective trapping of this cation intermediate with the silyl enol ether dictates the final stereochemistry of the dioxolane product. mdpi.comresearchgate.net The stereoselectivity is controlled in two key steps: the formation of the dioxolanyl cation and its nucleophilic trapping. mdpi.com

Catalyst selection also plays a critical role in directing the stereochemistry. For instance, in the synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane (B38435), the choice of catalyst can favor the formation of either the cis or trans isomer. The use of BF₃·Et₂O as a catalyst favors the cis isomer, while a LiBr/HMPA system favors the trans isomer.

Furthermore, desymmetrization of p-quinols using a Brønsted acid-catalyzed acetalization/Michael cascade has been shown to produce 1,3-dioxolanes with high diastereoselectivity. nih.gov The stereochemistry of the major diastereomer is influenced by the nature of the aldehyde used in the reaction. nih.gov

| Strategy | Reactants | Key Intermediate/Catalyst | Stereochemical Outcome |

| Three-Component Assembly | Alkene, Carboxylic Acid, Silyl Enol Ether | 1,3-Dioxolan-2-yl cation | Stereospecific formation of substituted dioxolanes |

| Catalyst-Controlled Isomerism | 2-Ethyl-1,3-propanediol, Acetaldehyde | BF₃·Et₂O | Favors cis isomer (cis:trans = 4:1) |

| Catalyst-Controlled Isomerism | 2-Ethyl-1,3-propanediol, Acetaldehyde | LiBr/HMPA | Favors trans isomer (trans:cis = 3:1) |

| Desymmetrization of p-quinols | p-quinol, Aldehyde | Brønsted Acid | High diastereoselectivity |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound expands its utility as a building block in organic synthesis. These derivatives can be prepared by introducing various functional groups onto the dioxolane ring or its substituents.

Introduction of Halogen, Ester, and Other Functional Groups

The introduction of functional groups such as halogens and esters onto the this compound scaffold can be achieved through various synthetic methods.

Halogenation: Halogenated 1,3-dioxolanes can be prepared through several routes. For example, reacting fluoroketones with β-haloethanols can yield cyclic fluoroketals. google.com Additionally, the reaction of a halogenated alcohol with a reactive carbonyl compound can form a halogenated hemi-ketal, which can then undergo cyclization to form the dioxolane. google.com

Esterification and Etherification: 4-Acyloxymethyl-1,3-dioxolane derivatives can be prepared by reacting a 4-halogenomethyl-1,3-dioxolane with an alkali metal or alkaline earth metal salt of a carboxylic acid. google.com Similarly, 4-alkoxymethyl-1,3-dioxolanes can be synthesized by reacting a 4-halogenomethyl-1,3-dioxolane with an alkali metal or alkaline earth metal salt of an alcohol. google.com

Other Functional Groups: The chloromethyl group in compounds like 4-(chloromethyl)-2-ethyl-1,3-dioxolane is a versatile handle for introducing other functionalities through nucleophilic substitution. For example, reaction with sodium triazolide can yield bioactive triazole derivatives.

| Functional Group | Synthetic Method | Starting Material | Reagent |

| Halogen | Reaction with β-haloethanol | Fluoroketone | β-haloethanol |

| Ester | Esterification | 4-Halogenomethyl-1,3-dioxolane | Alkali metal salt of carboxylic acid |

| Ether | Etherification | 4-Halogenomethyl-1,3-dioxolane | Alkali metal salt of alcohol |

| Triazole | Nucleophilic Substitution | 4-(Chloromethyl)-2-ethyl-1,3-dioxolane | Sodium triazolide |

Synthetic Pathways to Complex Dioxolane Structures

More intricate dioxolane-containing structures can be synthesized through multi-step reaction sequences.

One approach involves the alkylation of NH-indoles with activated glycerol (B35011) carbonates, such as tosyl glycerol carbonate (TGC), to form N-glycerylated indoles. rsc.orgrsc.org These intermediates, which contain a dioxolanone ring, can then undergo further transformations. For instance, reaction with potassium hydroxide (B78521) can lead to decarboxylative ring cleavage and ester hydrolysis to form 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids. rsc.orgrsc.org

Another strategy for building complex structures is through the use of dioxolane-containing building blocks in multi-step syntheses. For example, the enantiomerically pure (4R,5S)-(5-methyl-2,2-dimethyl-1,3-dioxolane-4-ylmethyl)-phosphonium iodide has been synthesized from (R,R)-(+)-tartaric acid and used in a synthetic approach to olguine. researchgate.net

The synthesis of nucleoside analogs containing a 1,3-dioxolane ring has also been explored. acs.org For instance, 2-methoxy-1,3-dioxolane (B17582) can react with silylated nucleobases in the presence of a Lewis acid to form [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides. acs.org

| Target Structure | Key Synthetic Step | Key Intermediate |

| Oxazino[4,3-a]indole system | Alkylation with activated glycerol carbonate | Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates rsc.orgrsc.org |

| Olguine analog | Wittig reaction | (4R,5S)-(5-methyl-2,2-dimethyl-1,3-dioxolane-4-ylmethyl)-phosphonium iodide researchgate.net |

| [4,5-Bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides | Reaction with silylated nucleobases | 2-Methoxy-1,3-dioxolane acs.org |

Chemical Reactivity and Mechanistic Studies of 4 Ethyl 1,3 Dioxolane

Acid-Catalyzed Hydrolysis and Ring Opening Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxolanes, including 4-ethyl-1,3-dioxolane, is a well-studied process that involves the cleavage of the acetal (B89532) linkage. electronicsandbooks.com The generally accepted mechanism for the specific acid-catalyzed hydrolysis of cyclic orthoesters like this compound is a three-stage process. beilstein-journals.org This process begins with the protonation of one of the oxygen atoms in the dioxolane ring, followed by the opening of the ring to form a carbocation intermediate. researchgate.net This carbocation is then attacked by water, leading to the formation of a hemiacetal, which subsequently breaks down to yield the final hydrolysis products.

The kinetics of the acid-catalyzed hydrolysis of 1,3-dioxolanes are influenced by several factors, including the structure of the dioxolane, the acidity of the medium, and the solvent polarity. electronicsandbooks.com Studies on related compounds have shown that the presence of electron-donating groups can stabilize the carbocation intermediate, thereby increasing the rate of hydrolysis. electronicsandbooks.com Conversely, steric hindrance from substituents may slow down the hydrolysis process compared to less-substituted analogs.

The thermodynamics of the hydrolytic cleavage of this compound have not been extensively reported in the provided search results. However, for the related compound 4-methyl-1,3-dioxole, the enthalpy of hydrolysis has been measured. electronicsandbooks.com The study of the acidolysis of poly(4-methyl-1,3-dioxolane) revealed an activation energy of approximately 8.5 kcal/mole, which is significantly lower than that for the acidolysis of poly(1,3-dioxolane) (about 17 kcal/mole), suggesting that the substituted polymer undergoes depolymerization more readily. dtic.mil

Table 1: Kinetic Data for the Hydrolysis of Related Dioxolane Compounds

| Compound | Relative Rate of Hydrolysis | Mechanism | Reference |

|---|---|---|---|

| 4-Methylene-1,3-dioxolane | ~10⁹ times faster than saturated analog | Vinyl ether hydrolysis | electronicsandbooks.com |

| 4-Methyl-1,3-dioxole | Slower than 4-methylene-1,3-dioxolane | Acetal hydrolysis (A-1) | electronicsandbooks.com |

This table is generated based on comparative data from the provided search results and illustrates the significant impact of structure on hydrolysis kinetics.

Computational studies, particularly using density functional theory (DFT), have provided valuable insights into the mechanisms of acid-catalyzed ring-opening reactions of related cyclic compounds. uq.edu.au For dioxolanes, computational modeling can help to elucidate the structures of transition states and intermediates, as well as the energy barriers associated with different reaction pathways. researchgate.net

In the context of acid-catalyzed hydrolysis, computational models can predict the most likely site of protonation and map out the potential energy surface for the subsequent ring-opening to form the carbocation. researchgate.net These models have shown that for similar systems, the formation of a ternary complex involving the dioxolane, a hydronium ion, and a catalyst can stabilize the transition state, thereby accelerating the hydrolysis reaction. researchgate.net The stability of the resulting carbocation is a key factor in determining the preferred ring-opening pathway. researchgate.net

Ring-Opening Polymerization (ROP) of this compound

This compound can undergo ring-opening polymerization (ROP) to form polyethers. researchgate.net This process is typically initiated by cationic initiators and is of interest for the synthesis of polymers with specific architectures and properties. researchgate.netmdpi.com The polymerization of 1,3-dioxolane (B20135) and its derivatives has been the subject of numerous studies to understand the underlying mechanisms and control the resulting polymer structure. researchgate.netresearchgate.net

The cationic ROP of this compound is initiated by the addition of a cationic species, often a proton or a Lewis acid, to one of the oxygen atoms of the dioxolane ring. mdpi.comnii.ac.jp This leads to the formation of a tertiary oxonium ion, which is the active species that propagates the polymerization. The propagation proceeds via the nucleophilic attack of a monomer molecule on the active chain end. mdpi.com

The polymerization of this compound is a reversible process that involves a monomer-polymer equilibrium. researchgate.net This means that at a given temperature, there is an equilibrium concentration of the monomer that cannot be further polymerized. researchgate.net The position of this equilibrium is governed by the thermodynamic parameters of the polymerization, namely the enthalpy (ΔH) and entropy (ΔS) of polymerization. researchgate.netrsc.org

For the bulk polymerization of this compound, the thermodynamic parameters have been determined from the temperature dependence of the equilibrium monomer concentration. researchgate.net These values provide insight into the driving forces of the polymerization and the ceiling temperature (Tc), which is the temperature above which polymerization is no longer thermodynamically favorable. researchgate.net

Table 2: Thermodynamic Parameters for the Polymerization of this compound

| Parameter | Value | Units | Reference |

|---|---|---|---|

| ΔHlc | -13.0 ± 0.8 | kJ/mol | researchgate.net |

| ΔSlc | -59.4 ± 3.8 | J/(mol·K) | researchgate.net |

| ΔHlc | -3.1 ± 0.2 | kcal/mol | researchgate.net |

| ΔSlc | -14.2 ± 0.9 | cal/(mol·K) | researchgate.net |

This table presents the experimentally determined thermodynamic parameters for the bulk polymerization of this compound. The subscript 'lc' indicates that the values are for the liquid monomer to condensed polymer transition.

The microstructure of the polymer obtained from the ROP of this compound is determined by the regioselectivity of the bond cleavage during the propagation step. Since this compound is an unsymmetrical monomer, there are two possible C-O bonds in the acetal group that can be cleaved.

¹H NMR analysis of the resulting polymer has shown that the bond cleavage occurs nearly randomly at the two acetal C-O bonds. researchgate.net This lack of regioselectivity leads to a polymer with a microstructure consisting of alternating sequences of oxy-1-ethylethylene and oxymethylene units arranged in a random fashion. researchgate.net This contrasts with some other substituted cyclic monomers where a higher degree of regioselectivity can be achieved, leading to more regular polymer structures. researchgate.net

Reactions with Electrophiles and Nucleophiles

The 1,3-dioxolane ring can react with both electrophiles and nucleophiles, typically involving the cleavage of a carbon-oxygen bond. Acid-catalyzed reactions are common, proceeding through the formation of an oxocarbenium ion intermediate, which is then susceptible to nucleophilic attack.

Substituted dioxolanes, such as derivatives of this compound, are valuable intermediates in organic synthesis, primarily due to their ability to undergo nucleophilic substitution reactions. For instance, introducing a reactive group like a chloromethyl moiety at the 4-position creates a site for nucleophilic attack. This allows for the introduction of various functional groups, making these compounds useful in synthesizing pharmaceutical and agrochemical intermediates.

A key reaction mechanism is the acid-catalyzed hydrolysis or substitution, which proceeds via an A-1 mechanism where the rate is dependent on solvent polarity. The dioxolane ring can also be opened under acidic or basic conditions, which involves a nucleophilic attack on one of the ring carbons, leading to further functionalization. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions on Dioxolane Derivatives

| Reactant | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(Chloromethyl)-2-ethyl-1,3-dioxolane (B38435) | Sodium triazolide | Reflux in DMF | Antifungal triazole derivative | |

| Fullerene Epoxide | Benzaldehyde (B42025) | Lewis Acid | 1,3-Dioxolane derivative of C60 | mdpi.com |

The reaction of fullerene epoxide with carbonyl compounds in the presence of a Lewis acid to form 1,3-dioxolane derivatives is a notable example. mdpi.com This transformation proceeds through a carbocationic intermediate on the fullerene cage, which is then attacked by the carbonyl oxygen, followed by ring closure to form the dioxolane. mdpi.com

The C-H bonds on the dioxolane ring, particularly at the C2 position, can undergo abstraction to form dioxolanyl radicals. These radical species are key intermediates in a variety of synthetic transformations. Visible-light photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions. nsf.gov For example, 1,3-dioxolane can be converted into its C2-radical in the presence of an iridium photocatalyst and a persulfate oxidant. nsf.gov This radical can then participate in conjugate additions to electron-deficient alkenes in a radical-chain mechanism. nsf.gov

Hydrogen atom transfer (HAT) is a fundamental step in these processes. The dioxolanyl radical is generated by HAT from the C2 position of 1,3-dioxolane to a suitable radical initiator. nsf.gov Studies on the reaction of 1,3-dioxolane indicate that hydrogen abstraction can occur at both the C2 and C4 positions, with a preference for the C2 position. kyoto-u.ac.jp

Cobalt-catalyzed oxidative coupling reactions between 1,3-dioxolanes and alkenes have also been developed. acs.org These reactions are proposed to proceed via a radical-polar crossover mechanism, involving the formation of a radical intermediate that subsequently undergoes a Kornblum–DeLaMare rearrangement. acs.org Pyrolysis studies of alkyl-substituted 1,3-dioxolanes show that decomposition occurs through radical-mediated ring-opening pathways. osti.gov

Photochemical transformations of dioxolanes can also be initiated. Direct photoexcitation can lead to the homolytic cleavage of C-C or C-O bonds. msu.edu For instance, the photochemical decomposition of certain 1,3-dioxane (B1201747) derivatives can involve processes like the Wolff rearrangement or Norrish type II reactions for primary products. researchgate.net Furthermore, photochemically generated electrophilic radicals can abstract hydrogen from the electron-rich C-H bonds of ethers like dioxolane to furnish carbon-centered radicals for further functionalization, such as cyanation. acs.org

Role as a Protecting Group: Formation and Deprotection Mechanisms

One of the most significant applications of the 1,3-dioxolane moiety in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.org This strategy temporarily masks the reactivity of the carbonyl group, allowing for chemical modifications on other parts of the molecule. organic-chemistry.org

The formation of a this compound derivative to protect a carbonyl compound involves the reaction of the carbonyl with 1,2-butanediol (B146104). This reaction is an acetalization or ketalization and is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

The general reaction is as follows: Carbonyl Compound + 1,2-Butanediol ⇌ (in presence of Acid Catalyst) 2-Substituted-4-ethyl-1,3-dioxolane + Water

This protection method is highly valuable due to the stability of the resulting cyclic acetal to a wide range of reagents, including nucleophiles, bases, and some oxidizing and reducing agents. organic-chemistry.org Chemoselectivity can often be achieved; for example, aldehydes can typically be protected more readily than ketones, allowing for selective acetalization in molecules containing both functional groups. organic-chemistry.orguh.edu Recent advancements include photochemical methods for the acetalization of aldehydes under neutral conditions using a photocatalyst like Eosin Y, which shows high selectivity for aldehydes over ketones. organic-chemistry.org

The removal of the dioxolane protecting group, or deprotection, is as crucial as its formation. The classic method involves acid-catalyzed hydrolysis, which regenerates the carbonyl group and the diol. uh.edu However, the need for milder and more selective methods has led to the development of numerous advanced deprotection strategies, particularly for sensitive substrates that cannot tolerate strong acidic conditions. rsc.org

Chemoselective deprotection allows for the removal of the dioxolane group in the presence of other acid-sensitive functionalities. rsc.org A variety of reagents have been developed to achieve this under neutral or near-neutral conditions. These methods often offer high yields and selectivity, making them suitable for complex, multi-step syntheses. organic-chemistry.org

An example is the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol. rsc.orgrsc.org This system provides an efficient and mild method for the reductive deprotection of 1,3-dioxolanes to either the corresponding carbonyl compound or, with concomitant reduction, to the alcohol. rsc.orgrsc.orgresearchgate.net This method is highly chemoselective, leaving groups such as halo, alkoxy, and methylenedioxy unaffected. rsc.orgrsc.org

Table 2: Selected Reagents for Chemoselective Deprotection of 1,3-Dioxolanes

| Reagent System | Solvent | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Nickel Boride (NiCl₂/NaBH₄) | Methanol | Mild, Neutral | Chemoselective; can afford carbonyl or alcohol | rsc.org, rsc.org |

| Cerium(III) Triflate (cat.) | Wet Nitromethane | Room Temp, Near-neutral pH | High yields and selectivity | organic-chemistry.org |

| Iodine (cat.) | Acetone | Room Temp, Neutral | Convenient, excellent yields | organic-chemistry.org |

| Indium(III) Trifluoromethanesulfonate (cat.) | Acetone | Room Temp or Microwave | Good to excellent yields | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (cat.) | Water | 30 °C | Rapid, quantitative conversion | organic-chemistry.org, wikipedia.org |

Applications of 4 Ethyl 1,3 Dioxolane in Advanced Chemical Synthesis and Materials Science

Building Block and Intermediate in Complex Organic Synthesis

4-Ethyl-1,3-dioxolane serves as a crucial building block and intermediate in the synthesis of complex organic molecules. The presence of a chiral center at the 4-position and the acetal (B89532) functionality, which can act as a protecting group for 1,2-diols, makes it a highly useful synthon for creating stereochemically defined products. nih.govorganic-chemistry.org

Precursors to Heterocyclic Compounds and Chiral Intermediates

The 1,3-dioxolane (B20135) ring is a common structural motif in many biologically active compounds and serves as a precursor for the synthesis of various heterocyclic systems. nih.gov The ring can be opened under acidic conditions, revealing the protected diol functionality, which can then be further manipulated to form different heterocyclic structures. For instance, derivatives of 1,3-dioxolane can be used to synthesize complex molecules with potential pharmaceutical applications. nih.gov

A significant application of this compound lies in its use as a chiral intermediate. The synthesis of enantiomerically pure or enriched this compound from chiral 1,2-butanediol (B146104) provides a valuable starting material for the synthesis of other chiral molecules. nih.gov This is a key strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The inherent chirality of this compound can be transferred to new stereocenters created in subsequent reactions.

The synthesis of chiral 1,3-dioxolanes often involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. The stereochemistry of the resulting dioxolane is dependent on the stereochemistry of the starting diol. The table below illustrates the synthesis of various chiral 1,3-dioxolanes from different diols, highlighting the versatility of this approach.

| Diol | Aldehyde/Ketone | Catalyst | Chiral 1,3-Dioxolane Product | Reference |

| (R)-1,2-Propanediol | Benzaldehyde (B42025) | Montmorillonite (B579905) K10 | (4R)-2-Phenyl-4-methyl-1,3-dioxolane | nih.gov |

| (S)-1,2-Propanediol | Acetone | p-Toluenesulfonic acid | (4S)-2,2,4-Trimethyl-1,3-dioxolane | researchgate.net |

| (2R,3R)-2,3-Butanediol | Formaldehyde (B43269) | Acid Resin | (4R,5R)-4,5-Dimethyl-1,3-dioxolane | nih.gov |

Stereoselective Transformations Utilizing Dioxolane Chirality

The chiral center at the 4-position of this compound plays a crucial role in directing the stereochemical outcome of reactions. This is a fundamental concept in asymmetric synthesis, where a chiral auxiliary or a chiral substrate is used to control the formation of new stereocenters. wikipedia.orgyork.ac.uk Chiral 1,3-dioxolanes, including this compound, have been effectively employed in various stereoselective transformations. mdpi.com

One notable application is in aldol (B89426) reactions, a powerful carbon-carbon bond-forming reaction. Chiral dioxolane-containing substrates can exhibit high levels of diastereoselectivity in aldol reactions, leading to the formation of products with specific stereochemistries. acs.org The steric hindrance and electronic properties of the dioxolane ring can influence the approach of the incoming reagents, favoring the formation of one diastereomer over the other.

Furthermore, the dioxolane moiety can act as a chiral auxiliary, a group that is temporarily incorporated into a molecule to direct the stereochemistry of a reaction and is subsequently removed. wikipedia.org For example, chiral 1,3-dioxolan-4-ones have been used extensively in asymmetric synthesis for the stereoselective alkylation of enolates. mdpi.com The dioxolanone ring controls the facial selectivity of the electrophilic attack on the enolate, leading to a high degree of stereocontrol.

Role in Polymer Chemistry and Advanced Materials

In the field of polymer chemistry, this compound is a valuable monomer for the synthesis of polyacetals. These polymers are characterized by the repeating acetal linkage in their backbone and can possess a range of useful properties. The presence of the ethyl group at the 4-position can influence the physical and chemical properties of the resulting polymer.

Monomers and Co-monomers for Polymer Synthesis

This compound can undergo cationic ring-opening polymerization (CROP) to produce poly(this compound). researchgate.net This polymerization is typically initiated by strong acids or Lewis acids. The resulting polymer has a backbone consisting of alternating ether and acetal linkages. The polymerization of this compound is a reversible process, and the thermodynamic parameters of the polymerization have been studied. researchgate.net

Thermodynamic Parameters for the Cationic Polymerization of this compound researchgate.net

| Parameter | Value |

| ΔHlc (Enthalpy of polymerization) | -13.0 ± 0.8 kJ/mol |

| ΔSlc (Entropy of polymerization) | -59.4 ± 3.8 J/(mol·K) |

These thermodynamic parameters indicate that the polymerization is enthalpically driven and becomes less favorable at higher temperatures. The relatively low ceiling temperature for the polymerization of some substituted dioxolanes means that the polymerization often needs to be carried out at low temperatures to achieve high molecular weights. researchgate.net

This compound can also be used as a comonomer in copolymerizations with other cyclic ethers or acetals. This allows for the synthesis of copolymers with tailored properties. For instance, copolymerization with 1,3-dioxolane can lead to polymers with varying degrees of crystallinity and different mechanical properties. nih.gov The incorporation of the this compound units into the polymer chain can disrupt the regularity of the polymer structure, leading to changes in properties such as melting point and glass transition temperature.

Modifying Agent for Polymer Properties

The incorporation of this compound units into a polymer backbone can significantly modify the properties of the resulting material. The ethyl substituent introduces steric bulk and alters the polarity and flexibility of the polymer chain. This can lead to changes in solubility, thermal stability, and mechanical properties.

For example, in the context of polyamides, the incorporation of cyclic dioxolane moieties has been shown to suppress crystallinity and influence thermomechanical properties. uhasselt.be The rigid and bulky nature of the dioxolane ring can disrupt the regular packing of polymer chains, leading to more amorphous materials. This can result in increased transparency and altered mechanical behavior. While this specific study did not use this compound, the principles of how cyclic acetals modify polymer properties are applicable. The ethyl group in this compound would be expected to further contribute to this effect.

Furthermore, the presence of the acetal linkages in polymers derived from this compound can impart biodegradability or degradability under acidic conditions. escholarship.org This is a desirable feature for certain applications, such as in biomedical devices or environmentally friendly plastics. The acetal bond is susceptible to hydrolysis, which can lead to the breakdown of the polymer chain.

Specialty Solvent Applications in Chemical Processes

Beyond its role as a building block and monomer, this compound and related 1,3-dioxolanes can be utilized as specialty solvents in various chemical processes. nih.govwikipedia.orgsilverfernchemical.com Their properties, such as being polar aprotic solvents, make them suitable for a range of reactions.

1,3-Dioxolane itself is considered a green solvent and can be a replacement for less environmentally friendly solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) in certain applications. researchgate.net The ethyl substituent in this compound will alter its solvent properties, such as boiling point and solvating power, potentially making it a more suitable solvent for specific reactions where these modified properties are advantageous.

In the field of electrochemistry, 1,3-dioxolane is a common component of electrolyte solutions for lithium-ion batteries. researchgate.netmdpi.comripublication.com Its ability to dissolve lithium salts and its electrochemical stability make it a good choice for this application. While the direct use of this compound in this context is less documented, its structural similarity suggests it could be explored as a co-solvent to modify electrolyte properties such as ionic conductivity and stability. The in-situ polymerization of dioxolane-based electrolytes is also an area of active research to create safer, solid-state batteries. rsc.orgnih.gov

Solvents for Organometallic Reactions and Polymerizations

This compound, a member of the cyclic acetal family, exhibits properties that make it a compound of interest in the realm of polymerization chemistry. While its application as a general-purpose solvent for a wide range of organometallic reactions is not extensively documented, its own reactivity, particularly in cationic polymerizations, is a significant area of study. The dioxolane ring can be opened under the influence of cationic initiators, including certain organometallic species, making the compound itself a monomer.

Research into the cationic polymerization of this compound has shown that it can form polymers consisting of alternating oxy-1-ethylethylene and oxymethylene units. researchgate.net The success and yield of these polymerizations are highly dependent on the reaction conditions, such as temperature and the choice of initiator. For instance, bulk polymerization of this compound initiated with boron trifluoride etherate or a perchloric acid/acetic anhydride (B1165640) system yields viscous polymers at low temperatures (below -20°C), while at higher temperatures, only liquid oligomers are formed in poor yields. researchgate.net This behavior highlights the compound's role as a reactive monomer in specific polymerization processes.

The polymerization of the parent compound, 1,3-dioxolane, has been examined with various initiators, including organo-aluminum compounds like diethyl aluminum chloride and ethyl aluminum dichloride. researchgate.net This demonstrates the interaction of the dioxolane ring system with organometallic reagents, where the organometallic compound acts as a catalyst for the ring-opening polymerization. Studies have noted that 1,3-dioxolanes with substituents at the C4 position, such as this compound, do polymerize, albeit at a slower rate than the unsubstituted 1,3-dioxolane. researchgate.net

While not a common solvent for general organometallic reactions, the synthesis of other complex dioxolanes has been achieved in organic solvents using organometallic catalysts. For example, ruthenium-based catalysts have been employed for the synthesis of substituted dioxolanes from diols and carbon dioxide. researchgate.netrwth-aachen.de These studies, while not using this compound as the solvent, underscore the compatibility and interaction of the dioxolane functional group within organometallic catalytic systems.

The physical properties of this compound are pertinent to its potential application as a specialized solvent or reaction medium.

| Property | Value |

|---|---|

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| Boiling Point (Predicted) | 134.1 °C |

| Density (Predicted) | 0.973 g/cm³ |

| Flash Point (Predicted) | 28.3 °C |

| Vapor Pressure (Predicted) | 9.5 mmHg at 25 °C |

Green Solvent Considerations in Sustainable Chemistry

In the pursuit of sustainable chemistry, the replacement of hazardous and environmentally persistent solvents is a primary objective. This compound, as part of the broader class of 1,3-dioxolanes, is gaining attention for its potential as a "green" solvent. These considerations are largely based on the favorable environmental profile of the parent compound, 1,3-dioxolane, and related structures, which are often derived from renewable resources.

The parent compound, 1,3-dioxolane, is recognized as a green solvent and can be produced from bio-based feedstocks. For instance, some dioxolane compounds can be synthesized from lactic acid and formaldehyde, both of which can be sourced from renewable biological materials. rsc.org This bio-based origin presents a significant advantage over traditional petrochemical-based solvents, contributing to a lower carbon footprint and enhanced sustainability.

A key aspect of a green solvent is its ability to replace more hazardous chemicals in chemical processes. Dioxolanes, including by extension this compound, are considered potential replacements for several conventional solvents with significant environmental, health, and safety concerns. These include polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP), as well as ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane. nih.gov Many of these conventional solvents are under regulatory scrutiny due to their toxicity and persistence in the environment. nih.gov

While extensive experimental data on the toxicity and biodegradability of this compound specifically is limited, preliminary computational studies on similar dioxolane structures suggest a low toxicity profile. researchgate.net The structure of this compound, being a cyclic ether-acetal, suggests it would have different environmental and toxicological properties compared to halogenated hydrocarbons or highly polar aprotic solvents.

The table below provides a comparison of the physical properties of this compound with several conventional solvents it could potentially replace, highlighting its position as a more sustainable alternative.

| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Hazards |

|---|---|---|---|

| This compound (Predicted) | 134.1 | 28.3 | Flammable |

| Dichloromethane | 39.6 | None | Carcinogen, Hazardous Air Pollutant |

| N-Methyl-2-pyrrolidinone (NMP) | 202 | 91 | Reproductive Toxicant |

| 1,4-Dioxane | 101 | 12 | Carcinogen, Peroxide Former |

| Tetrahydrofuran (THF) | 66 | -14 | Peroxide Former, Irritant |

The adoption of this compound and other similar bio-based solvents aligns with the principles of green chemistry by reducing reliance on fossil fuels, minimizing the use of hazardous substances, and designing chemical products and processes with a reduced environmental impact. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Ethyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Ethyl-1,3-dioxolane and its derivatives. It provides detailed insight into the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D and 2D NMR Techniques for Structural Elucidation of Derivatives

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the molecular skeleton. For this compound, the ¹H NMR spectrum displays characteristic signals for the ethyl group (a triplet and a quartet) and the dioxolane ring protons. The ¹³C NMR spectrum provides the number of chemically distinct carbon environments. For instance, spectral data for the related compound 4-Ethyl-1,3-dioxolan-2-one show distinct shifts for the carbonyl carbon, the methine and methylene (B1212753) carbons of the ring, and the carbons of the ethyl substituent chemicalbook.comrsc.org.

Two-dimensional (2D) NMR techniques are employed to overcome the limitations of 1D NMR, especially in complex derivatives, by resolving overlapping signals and establishing atomic connectivity science.govresearchgate.netresearchgate.net.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and tracing the coupling pathways of the protons on the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹H signals to their corresponding ¹³C signals.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C2 (O-CH₂-O) | ~4.8-5.0 | ~94-95 | Correlates with H4, H5 |

| C4 (CH-Et) | ~3.8-4.2 | ~76-78 | Correlates with H5, H of CH₂, H of CH₃ |

| C5 (O-CH₂-CH) | ~3.6-4.0 | ~66-68 | Correlates with H4, H2 |

| CH₂ (ethyl) | ~1.4-1.7 | ~27-29 | Correlates with C4, CH₃ |

| CH₃ (ethyl) | ~0.9-1.0 | ~9-11 | Correlates with C4, CH₂ |

Dynamic NMR for Conformational Analysis and Molecular Motion

The five-membered 1,3-dioxolane (B20135) ring is not planar and undergoes rapid conformational changes at room temperature. The primary conformations are the envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. Dynamic NMR spectroscopy is a powerful technique used to study these conformational equilibria and the energy barriers associated with them nih.govcopernicus.org.

By recording NMR spectra at low temperatures, the rate of interconversion between conformers can be slowed to the NMR timescale. This "freezing out" of conformations can lead to the observation of separate signals for the axial and equatorial protons, which would otherwise be averaged at room temperature. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. For substituted dioxolanes, the position of the substituent influences the conformational preference, with the bulkier ethyl group at the C4 position favoring conformations that minimize steric interactions.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for deducing its structure based on characteristic fragmentation patterns.

High-Resolution MS for Molecular Formula Confirmation and Isotopic Abundance

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm) nih.govresearchgate.net. This accuracy allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₅H₁₀O₂. HRMS can distinguish this formula from other isobaric compounds (compounds with the same nominal mass) by measuring the exact mass, which is 102.06808 Da nih.govchegg.com. The analysis of the isotopic pattern, specifically the M+1 peak arising from the natural abundance of ¹³C, further corroborates the elemental composition.

Tandem MS (MS/MS) for Mechanistic Deductions in Reaction Products

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion, providing deeper structural insights unt.edu. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions core.ac.ukojp.gov. The analysis of these fragments helps to piece together the molecular structure.

The fragmentation of 1,3-dioxolanes is characterized by cleavage of the acetal (B89532) ring. Common fragmentation pathways for this compound are expected to include:

Loss of the ethyl group: A primary fragmentation involves the cleavage of the C4-ethyl bond, leading to a stable oxonium ion.

Ring opening and cleavage: The molecular ion can undergo ring opening followed by fragmentation to produce ions corresponding to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

Retro-Diels-Alder (RDA)-type reactions: While more common in six-membered rings, related cycloreversion reactions can occur, leading to characteristic fragment ions.

| m/z | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 102 | [C₅H₁₀O₂]⁺˙ | Molecular Ion |

| 73 | [C₄H₉O]⁺ | -C₂H₅ (Ethyl radical) |

| 57 | [C₃H₅O]⁺ | -C₂H₅O (Ethoxy radical) |

| 45 | [CH₅O₂]⁺ | -C₄H₅ (Butenyl radical) |

| 43 | [C₂H₃O]⁺ | -C₃H₇O (Propoxy radical) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule ksu.edu.salibretexts.org. These spectra serve as a molecular "fingerprint" and are useful for identifying specific functional groups.

For this compound, the key vibrational modes arise from the dioxolane ring and the ethyl substituent.

C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl group and the dioxolane ring typically appear in the 2850-3000 cm⁻¹ region.

C-O Stretching: The most characteristic bands for the dioxolane ring are the strong C-O-C asymmetric and symmetric stretching vibrations, which are typically observed in the 1000-1200 cm⁻¹ region. These are usually very prominent in the IR spectrum.

Ring Vibrations: The dioxolane ring itself has several "breathing" and deformation modes at lower frequencies, which are characteristic of the five-membered ring structure irb.hrresearchgate.net.

Ethyl Group Vibrations: The ethyl group contributes characteristic CH₂ and CH₃ bending (scissoring, rocking) vibrations in the 1375-1470 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds with low polarity, such as C-C bonds, making it a valuable complement to IR spectroscopy for a complete vibrational analysis longdom.orgresearchgate.net.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 2850-3000 | C-H stretching (ethyl and ring) | IR, Raman |

| 1450-1470 | CH₂ scissoring/bending | IR, Raman |

| 1375-1385 | CH₃ symmetric bending | IR, Raman |

| 1000-1200 | C-O-C stretching (asymmetric and symmetric) | IR (strong), Raman (weak) |

| 800-950 | Ring deformation/breathing modes | IR, Raman |

Interpretation of Characteristic Vibrational Bands

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of a molecule. For this compound, the interpretation of its vibrational spectra provides a unique fingerprint, allowing for its identification and the characterization of its functional groups. The key vibrational bands are associated with the C-H, C-O, and C-C bonds within the ethyl group and the dioxolane ring.

The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. These bands arise from the symmetric and asymmetric stretching of the C-H bonds in both the ethyl substituent (CH₃ and CH₂ groups) and the dioxolane ring. Bending vibrations of the CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ range.

A prominent feature in the spectra of 1,3-dioxolanes is the strong absorption bands corresponding to the C-O stretching vibrations of the acetal group. These symmetric and asymmetric C-O-C stretching modes typically appear in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹. The exact positions of these bands are sensitive to the conformation of the five-membered ring and the nature of the substituents. The ring itself will also exhibit characteristic breathing and deformation modes at lower frequencies.

Below is a table summarizing the expected characteristic vibrational bands for this compound based on the analysis of related 1,3-dioxolane structures.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

| C-H Stretching (Aliphatic) | 2850-3000 | Symmetric and asymmetric stretches of CH₂, CH₃ |

| CH₂ Scissoring | ~1465 | Bending vibration of CH₂ groups |

| CH₃ Asymmetric Bending | ~1450 | Bending vibration of the methyl group |

| CH₃ Symmetric Bending (Umbrella) | ~1380 | Bending vibration of the methyl group |

| C-O-C Asymmetric Stretching | 1150-1250 | Acetal group vibrations in the dioxolane ring |

| C-O-C Symmetric Stretching | 1000-1100 | Acetal group vibrations in the dioxolane ring |

| C-C Stretching | 800-1000 | Stretching of the carbon-carbon single bonds |

| Ring Breathing/Deformation | < 800 | Vibrations of the entire dioxolane ring |

In-Situ Spectroscopic Monitoring of Dioxolane Reactions

The dynamic nature of chemical reactions necessitates analytical techniques capable of real-time monitoring to understand reaction kinetics, identify transient intermediates, and optimize process parameters. In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, is exceptionally well-suited for monitoring reactions involving the formation or transformation of this compound.

The synthesis of this compound typically involves the acid-catalyzed reaction of butanal with ethylene (B1197577) glycol. In-situ FTIR spectroscopy can be employed to follow the progress of this reaction by monitoring the disappearance of the characteristic C=O stretching band of the aldehyde reactant (typically around 1720-1740 cm⁻¹) and the concurrent appearance of the strong C-O stretching bands of the dioxolane product (in the 1200-1000 cm⁻¹ region). This allows for the determination of reaction rates and the identification of optimal reaction times and catalyst loadings.

Similarly, in-situ Raman spectroscopy can be utilized. While the C=O stretch is also observable in the Raman spectrum, the technique is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. This allows for clear observation of changes in the organic components without significant interference from the solvent.

Furthermore, advanced techniques such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy have been demonstrated for the real-time mechanistic study of acetal hydrolysis, a related reaction. Such methods could potentially be applied to investigate the mechanisms of dioxolane formation and other reactions involving this compound, providing detailed insights into reaction pathways and the roles of intermediates.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

Crystal Packing and Intermolecular Interactions

Absolute Configuration Assignment for Chiral Dioxolane Derivatives

The 4-position of the 1,3-dioxolane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For chiral derivatives of this compound, X-ray crystallography is a powerful method for determining the absolute configuration of the stereocenters. By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the true handedness of the molecule can be established. This is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry. For light-atom molecules like dioxolane derivatives, the use of a chiral internal reference or derivatization with a group containing a heavier atom can enhance the reliability of the absolute configuration assignment.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. For a volatile compound like this compound, gas chromatography is the technique of choice.

Gas Chromatography (GC) and GC-MS for Purity and Quantitative Analysis

Gas chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of a this compound sample can be readily assessed by GC. A pure sample will ideally show a single peak in the chromatogram, while the presence of impurities will be indicated by additional peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative determination of purity.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analytical and preparative separation of stereoisomers. In the context of this compound, which possesses a chiral center at the C4 position of the dioxolane ring, HPLC methods are pivotal for the resolution of its enantiomers, (R)-4-ethyl-1,3-dioxolane and (S)-4-ethyl-1,3-dioxolane. Furthermore, if additional chiral centers are present, HPLC is instrumental in separating the resulting diastereomers. The separation is predicated on the differential interaction of the stereoisomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

The primary approach for the enantioseparation of this compound involves the use of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the resolution of a wide array of chiral compounds, including cyclic acetals. phenomenex.com The chiral recognition mechanism of these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. phenomenex.com

The composition of the mobile phase is a critical parameter that significantly influences the retention and resolution of the stereoisomers. In normal-phase HPLC, a non-polar mobile phase, typically a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is employed. The concentration of the alcohol modifier is a key variable that is optimized to achieve a balance between resolution and analysis time. For the separation of dioxolane derivatives, the nature of the organic modifier has been shown to have the most significant impact on chiral resolution. nih.gov

While specific HPLC methods for the enantioseparation of this compound are not extensively detailed in publicly available literature, the general principles and methodologies applied to structurally similar 1,3-dioxolane derivatives provide a strong foundation for method development. Research on the chiral separation of four different 1,3-dioxolane derivatives by supercritical fluid chromatography (a technique closely related to HPLC) on an amylose-based column underscores the efficacy of polysaccharide-based selectors. nih.gov

For the separation of diastereomers of 1,3-dioxolanes, which may arise from the reaction of a racemic aldehyde or ketone with a chiral diol, or vice versa, both normal-phase and reversed-phase HPLC can be effective. nih.gov In some cases, derivatization of the analyte with a chiral derivatizing agent can form diastereomers that are separable on a standard achiral stationary phase, such as silica (B1680970) gel. chiralpedia.com

Detailed Research Findings

Research into the chromatographic separation of substituted 1,3-dioxolanes has established the feasibility of resolving their stereoisomers. For instance, studies on various chiral 1,3-dioxolanes have confirmed their enantiomeric purity using chiral HPLC, indicating that baseline separation can be achieved. nih.gov The success of these separations is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase composition.

The following data tables illustrate typical starting conditions for the HPLC separation of chiral dioxolane derivatives, which can be adapted for the stereoisomer separation of this compound.

Table 1: Representative HPLC Conditions for Enantioseparation of 1,3-Dioxolane Derivatives on a Polysaccharide-Based Chiral Stationary Phase

| Parameter | Condition |

| Stationary Phase | Amylose or Cellulose based CSP (e.g., Chiralpak® series) |

| Particle Size | 3 µm or 5 µm |

| Column Dimensions | 4.6 mm x 150 mm or 4.6 mm x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) gradient or isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV (e.g., 210 nm) or Refractive Index (RI) |

Table 2: Example Mobile Phase Gradients for Method Development

| Time (min) | % n-Hexane | % Isopropanol |

| 0 | 99 | 1 |

| 20 | 90 | 10 |

| 25 | 90 | 10 |

| 30 | 99 | 1 |

Note: The data presented in these tables are illustrative and based on general methodologies for the separation of chiral 1,3-dioxolane derivatives. Specific retention times and resolution factors for this compound would require experimental determination.

Computational and Theoretical Studies of 4 Ethyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of computational chemistry, providing a framework to understand the distribution of electrons within a molecule and how this dictates its chemical behavior. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting molecular properties, reaction energies, and kinetic barriers. nrel.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com It is particularly effective for studying the conformational preferences of cyclic compounds like 4-Ethyl-1,3-dioxolane. The flexibility of the five-membered dioxolane ring, coupled with the rotational freedom of the ethyl substituent, gives rise to several possible low-energy conformations.

DFT calculations can be employed to optimize the geometry of these different conformers and calculate their relative energies. For the 1,3-dioxolane (B20135) ring, the primary conformations are the "envelope" and "twist" forms. The presence of the ethyl group at the C4 position introduces additional complexity, with the group potentially occupying pseudo-axial or pseudo-equatorial positions. Studies on similar cyclic ethers, such as 1,3-dioxane (B1201747), have shown that DFT methods can accurately predict that chair conformers are significantly more stable than twist conformers. researchgate.netresearchgate.net

DFT calculations allow for the determination of the global minimum energy structure, which represents the most stable conformation of the molecule, as well as the relative energies of other local minima. This information is crucial for understanding the molecule's average structure and how its shape influences its physical properties and reactivity.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT (Note: This table is illustrative and based on typical results for substituted dioxolanes. Specific experimental or computational data for this compound is not readily available in the searched literature.)

| Conformer Description | Ethyl Group Orientation | Relative Energy (kcal/mol) |

| Envelope (C4-out-of-plane) | Pseudo-equatorial | 0.00 (Global Minimum) |

| Envelope (C4-out-of-plane) | Pseudo-axial | 1.5 - 2.5 |

| Twist (C4-C5 twisted) | Pseudo-equatorial | 0.8 - 1.2 |

| Twist (C4-C5 twisted) | Pseudo-axial | 2.0 - 3.0 |

Data is hypothetical and intended to illustrate the type of output from DFT calculations.

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide higher accuracy for calculating reaction energies and, critically, the structures and energies of transition states. nih.gov

For this compound, ab initio calculations can be used to map out the potential energy surface for various reactions, such as acid-catalyzed hydrolysis or ring-opening polymerization. rsc.org By identifying the transition state—the highest energy point along the lowest energy reaction pathway—these methods allow for the direct calculation of the activation energy (Ea). The activation energy is a key parameter that governs the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate. Computational methods are invaluable for identifying and characterizing these fleeting transition states, which are often impossible to observe experimentally. grnjournal.us

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound (Note: This table demonstrates the application of ab initio methods. The values are not from specific published research on this molecule.)

| Reaction Step | Method | Basis Set | Activation Energy (Ea) (kcal/mol) |

| Ring Protonation | MP2 | 6-311+G(d,p) | 5.2 |

| C-O Bond Cleavage (Rate-Determining) | MP2 | 6-311+G(d,p) | 21.5 |

| Nucleophilic Attack by Water | MP2 | 6-311+G(d,p) | 8.7 |

Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces between atoms described by a "force field". This approach allows for the study of bulk properties, solvent effects, and intermolecular interactions. dovepress.com

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. MD simulations are an ideal tool to investigate these effects at a molecular level. By placing a molecule of this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or hexane), one can observe how the solvent organizes around the solute and how this "solvation shell" affects its reactivity.

Transport phenomena, which include the transfer of mass, momentum, and heat, are fundamental to many applications in materials science and chemical engineering. taylorfrancis.comcomsol.com MD simulations can be used to model these processes by tracking the movement of individual molecules over time.

For instance, this compound may be used as a solvent in a polymer formulation or as a component in an electrolyte solution for batteries. MD simulations can predict key transport properties such as the diffusion coefficient of the dioxolane within a polymer matrix or its ionic conductivity in an electrolyte. bucknell.edu This information is vital for designing materials with specific properties, such as controlling the release rate of an active substance from a polymer or optimizing the performance of an electrochemical device. researchgate.net

Table 3: Example of Simulated Transport Properties for this compound (Note: This table is a conceptual representation of data that could be generated through MD simulations.)

| Simulation System | Property | Simulated Value |

| This compound in Water | Diffusion Coefficient (D) | 1.2 x 10⁻⁵ cm²/s |

| This compound in Polyethylene Glycol | Diffusion Coefficient (D) | 3.5 x 10⁻⁷ cm²/s |

| This compound with Li⁺ ions | Ionic Conductivity (σ) | 0.85 mS/cm |

Values are hypothetical and serve to illustrate the output of MD simulations in materials science.

Mechanistic Pathways Elucidation through Computational Chemistry

One of the most significant contributions of computational chemistry is its ability to elucidate complex reaction mechanisms. grnjournal.us By combining quantum chemical calculations for energetics with MD simulations for dynamics and environmental effects, researchers can construct a detailed, step-by-step picture of how a reaction proceeds.

For this compound, computational studies can be used to investigate mechanisms such as its oxidation or decomposition under various conditions. acs.orgresearchgate.net DFT or ab initio calculations would be used to identify all potential intermediates and transition states along a proposed reaction pathway. The calculated energies of these species allow for the construction of a reaction energy profile, which reveals the most likely pathway by identifying the steps with the lowest energy barriers. This approach helps rationalize experimental observations and can even predict the formation of unexpected byproducts. researchgate.net